2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
Aminophenyl is a common moiety in many organic compounds, including pharmaceuticals and dyes . The hexafluoropropan-2-ol part suggests that the compound might have interesting properties due to the presence of the highly electronegative fluorine atoms.
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, thiophene-based analogs, which could potentially include a compound like “2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol”, have been explored for their biological effects .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-(3-aminophenyl)benzonitrile have been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Scientific Research Applications
Synthesis and Material Applications
Hexafluoropropanol derivatives, including those with aminophenyl groups, are key intermediates in synthesizing fluorinated materials, offering applications in polymer and material science. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the reaction of phenol with hexafluoroacetone, leading to a compound with potential applications in creating organic fluoro-containing polymers due to the reactivity of its hydroxyl groups. This is particularly relevant for materials requiring enhanced chemical resistance, thermal stability, and unique dielectric properties (Shi-Juan Li et al., 2015).
Solvent Applications
Hexafluoroisopropanol (HFIP), closely related to the query compound, is highlighted for its remarkable solvent properties, particularly in facilitating hypervalent iodine chemistry. HFIP's unique ability to stabilize radical cations through hydrogen bonding makes it an excellent medium for various organic reactions, including oxidative and cycloaddition reactions. This property may extend to derivatives like 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, suggesting their potential as specialized solvents or reagents in organic synthesis to promote or stabilize reactive intermediates (Ignacio Colomer et al., 2016).
Photophysical Properties
Fluorinated compounds, including hexafluoropropanol derivatives, often exhibit unique photophysical properties. The presence of fluorine atoms can significantly influence the electronic properties of aromatic compounds, affecting their fluorescence and absorption characteristics. This is particularly relevant in the design of new fluorophores and in the study of molecular aggregation and charge transfer phenomena (Iwona Budziak et al., 2019). Such properties could be of interest in developing new materials for optical applications or as probes in biochemical and medical research.
Catalysis and Synthetic Applications
Hexafluoropropanol derivatives can also play a role in catalysis, particularly in facilitating reactions that require strong hydrogen bond donors. The unique electronic effects imparted by the hexafluoroisopropanol group, combined with an aminophenyl moiety, could lead to novel catalytic activities or enhance the reactivity of certain reaction intermediates. This could open new pathways in synthetic organic chemistry, especially in enantioselective synthesis or in reactions where controlled reactivity is crucial (L. Eberson et al., 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . It plays a crucial role in the uptake of folate, a vitamin that is essential for cell growth and division .
Mode of Action
The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug–antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .
Biochemical Pathways
The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . It disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound exhibits high GI absorption and is BBB permeant . . This enhances its bioavailability and effectiveness. The compound also exhibits a log Kp (skin permeation) of -6.7 cm/s, indicating its ability to penetrate the skin .
Result of Action
The compound induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also induces apoptosis in cancer cells with cell cycle arrest at the G1 phase .
Action Environment
Environmental factors such as physical, chemical, and biological stresses can influence the action, efficacy, and stability of the compound . For instance, the compound’s action can be influenced by the presence of other chemicals, temperature, pH, and the presence of other biological entities
Properties
IUPAC Name |
2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDYYDVBNYAQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536735 | |
Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-67-7 | |
Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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